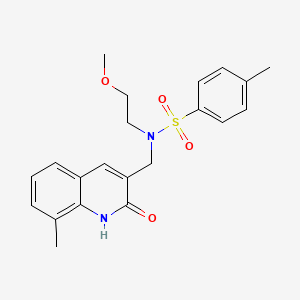

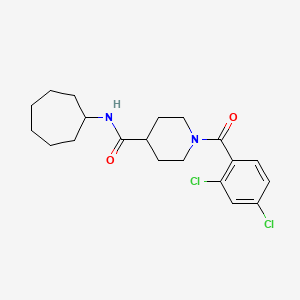

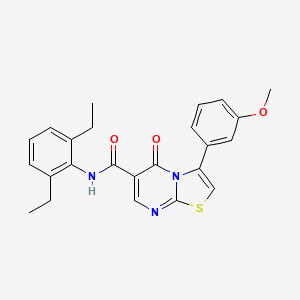

![molecular formula C21H21N5O B7685899 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7685899.png)

N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are a type of nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazoloquinolines often involves Friedländer condensation . A new pathway for the synthesis of pyrazoloquinolines involves the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . The reaction is carried out at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst .Molecular Structure Analysis

The molecular structure of pyrazoloquinolines can be analyzed using various techniques such as 1H and 13C NMR spectroscopy . The purities of the synthesized compounds can be determined using a Waters LCMS system .Chemical Reactions Analysis

The chemical reactions involving pyrazoloquinolines are diverse and depend on the specific substituents present in the molecule. The reactions often involve the opening and closing of the pyrazolone ring .科学研究应用

- Anticancer Agents : Researchers have explored the potential of pyrazolo[3,4-b]pyridines as anticancer agents due to their structural resemblance to purine bases (adenine and guanine). These compounds can modulate key cellular pathways and inhibit tumor growth .

- Heck Reactions : Researchers have employed ionic liquids containing similar structures in Heck reactions, a powerful method for carbon-carbon bond formation .

- Liquid Membranes : These compounds have been investigated for use in liquid membrane processes for metal separation and recovery .

- Reference Standards : Similar synthetic cannabinoids (e.g., MDMB-BUTINACA) are used as analytical reference standards in forensic laboratories .

- Synthesis Methods : Researchers have explored various synthetic strategies to obtain pyrazolo[3,4-b]pyridine derivatives. These methods include cyclization reactions, condensation, and functional group transformations .

Medicinal Chemistry and Drug Development

Ionic Liquids and Catalysis

Metal Extraction and Separation

Forensic and Analytical Chemistry

Synthetic Strategies and Approaches

作用机制

Target of Action

Related quinoline allied heterocycles have been screened for hepatocyte growth inhibition , suggesting potential targets within hepatocyte growth pathways.

Mode of Action

It’s known that the compound’s structure, particularly the presence of a hydrophilic hydroxyl group, is favored in docking studies . This suggests that the compound may interact with its targets through hydrogen bonding or other polar interactions.

Biochemical Pathways

Given its potential role in hepatocyte growth inhibition , it may impact pathways related to cell growth and proliferation.

Result of Action

Related compounds have shown hepatocyte growth inhibition , suggesting that this compound may also have similar cellular effects.

属性

IUPAC Name |

N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-3-4-11-26-20-16(13-15-9-8-14(2)12-18(15)23-20)19(25-26)24-21(27)17-7-5-6-10-22-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBBBXUQZVIGNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

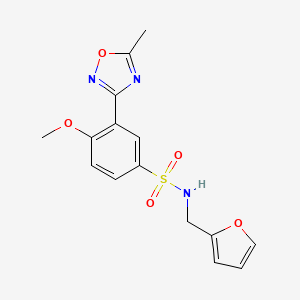

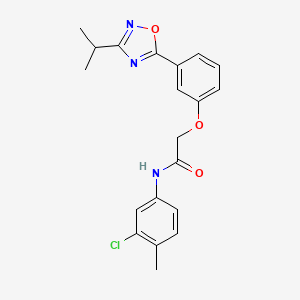

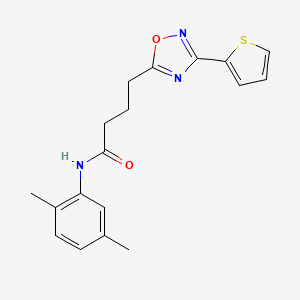

![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7685819.png)

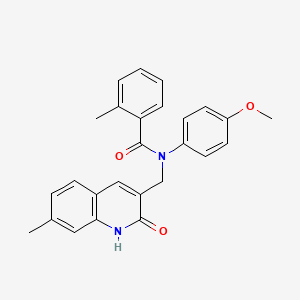

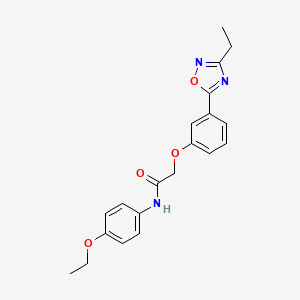

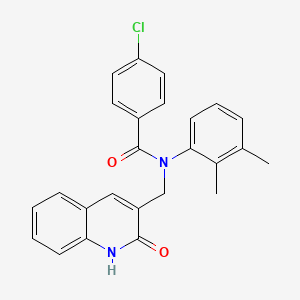

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7685884.png)